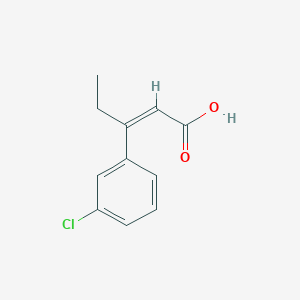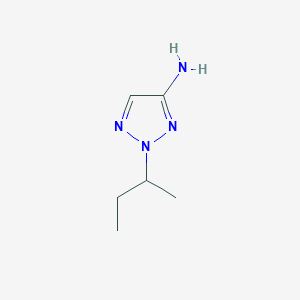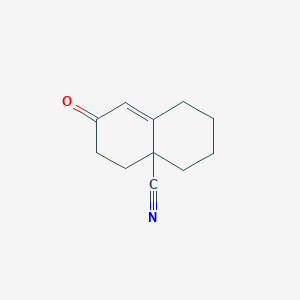
4-Amino-1-cyclopropyl-2-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-cyclopropyl-2-methylbutan-1-one is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a methyl group attached to a butanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropyl-2-methylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl ketone and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions
4-Amino-1-cyclopropyl-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxo derivatives such as 4-oxo-1-cyclopropyl-2-methylbutan-1-one.
Reduction Products: Alcohol derivatives such as 4-amino-1-cyclopropyl-2-methylbutanol.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-1-cyclopropyl-2-methylbutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-Amino-1-cyclopropyl-2-methylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methyl groups contribute to its overall chemical reactivity. The compound may interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Amino-2-methylbutan-2-ol: This compound has a similar structure but with an alcohol group instead of a ketone group.
Cyclopropylamine: Contains a cyclopropyl group and an amino group but lacks the butanone backbone.
2-Methylbutan-1-one: Similar backbone but lacks the amino and cyclopropyl groups.
Uniqueness
4-Amino-1-cyclopropyl-2-methylbutan-1-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical reactions compared to its analogs.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
4-amino-1-cyclopropyl-2-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(4-5-9)8(10)7-2-3-7/h6-7H,2-5,9H2,1H3 |
InChIキー |
NFJUFGDXXIMJRZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)C(=O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)



![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)





![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)
